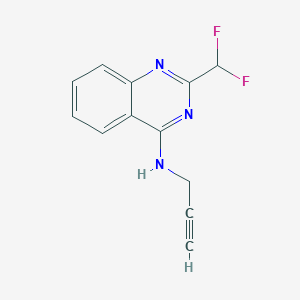

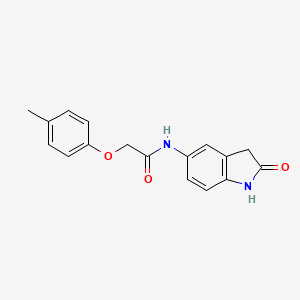

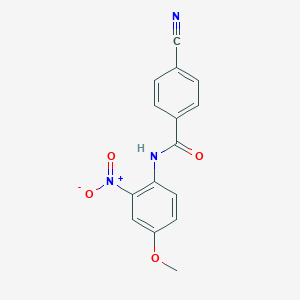

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-difluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-difluorobenzenesulfonamide, commonly known as AT-1012, is a novel compound that has gained significant attention in the scientific community for its potential therapeutic applications. AT-1012 is a small molecule inhibitor that has been shown to have potent antitumor activity in preclinical studies.

Scientific Research Applications

Enzyme Inhibition

Isoquinolinesulfonamides, such as KN-93, have been identified as potent inhibitors of Ca2+/calmodulin-dependent protein kinase II (CaMKII), impacting neurotransmitter synthesis and enzyme activity regulation in neural cells. This inhibition can be crucial for studying neurotransmitter pathways and developing treatments for neurological disorders (Sumi et al., 1991). Similarly, other sulfonamide derivatives have shown selective inhibition against acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurodegenerative diseases like Alzheimer's, indicating potential therapeutic applications (Soyer et al., 2016).

Antimicrobial Activity

Certain benzenesulfonamide derivatives exhibit significant antimicrobial properties, which can be beneficial for developing new antibiotics or antifungal agents. For instance, novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamides and their metal complexes have shown higher antimicrobial activity compared to their parent compounds, suggesting their potential in combating microbial infections (Vanparia et al., 2010).

Drug Discovery and Development

The structural and functional insights gained from studying isoquinolinesulfonamides and their interactions with biological molecules can inform drug discovery and development processes. For example, the inhibition of protein kinase C by specific sulfonamide derivatives has been linked to cell differentiation and reduced DNA synthesis in neuroblastoma cells, highlighting potential strategies for cancer treatment (Miñana et al., 1990).

Molecular Docking and Computational Studies

Molecular docking studies of sulfonamide derivatives have provided insights into their interactions with various enzymes and biological targets, aiding in the design of more effective and selective inhibitors. This computational approach can be applied to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-difluorobenzenesulfonamide to predict its binding affinities and potential biological activities (Soyer et al., 2016).

properties

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,5-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N2O3S/c1-11(22)21-7-6-12-2-4-15(8-13(12)10-21)20-25(23,24)17-9-14(18)3-5-16(17)19/h2-5,8-9,20H,6-7,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEAUXWUQWMZIRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-difluorobenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-({[3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]carbonyl}amino)benzenecarboxylate](/img/structure/B2367526.png)

![1-(6-methylbenzo[d]thiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide](/img/structure/B2367531.png)

![N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2367532.png)

![N-[3-Hydroxy-3-(1-methylpyrrol-2-yl)propyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2367534.png)

![N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2367543.png)